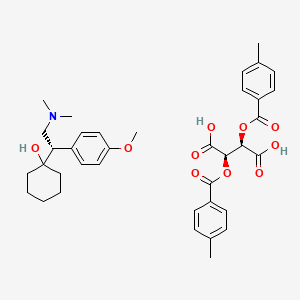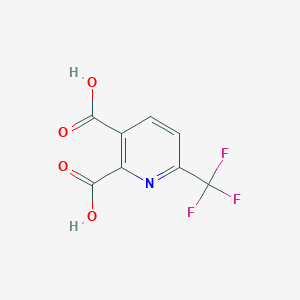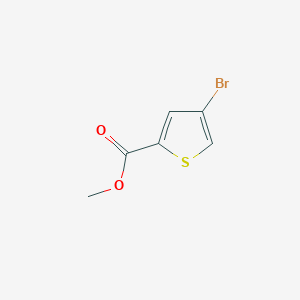![molecular formula C17H11ClF3NO B1314368 4-[(4-Chloro-1-naphthyl)oxy]-3-(trifluoromethyl)-phenylamine CAS No. 83054-44-8](/img/structure/B1314368.png)
4-[(4-Chloro-1-naphthyl)oxy]-3-(trifluoromethyl)-phenylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(4-Chloro-1-naphthyl)oxy]-3-(trifluoromethyl)-phenylamine is a chemical compound with the molecular formula C17H11ClF3NO and a molecular weight of 337.72 g/mol . This compound is notable for its unique structure, which includes a naphthyl group, a trifluoromethyl group, and a phenylamine group. It is used primarily in proteomics research .
Preparation Methods
The synthesis of 4-[(4-Chloro-1-naphthyl)oxy]-3-(trifluoromethyl)-phenylamine typically involves Suzuki–Miyaura coupling . This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. The process involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups .
Industrial production methods: for this compound are not well-documented in the available literature. the Suzuki–Miyaura coupling is a scalable and efficient method that can be adapted for industrial applications.
Chemical Reactions Analysis
4-[(4-Chloro-1-naphthyl)oxy]-3-(trifluoromethyl)-phenylamine undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic aromatic substitution, due to the presence of the chloro and trifluoromethyl groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.
Scientific Research Applications
4-[(4-Chloro-1-naphthyl)oxy]-3-(trifluoromethyl)-phenylamine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and in the study of reaction mechanisms.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(4-Chloro-1-naphthyl)oxy]-3-(trifluoromethyl)-phenylamine involves its interaction with specific molecular targets The compound can bind to proteins and enzymes, affecting their activity and function
Comparison with Similar Compounds
4-[(4-Chloro-1-naphthyl)oxy]-3-(trifluoromethyl)-phenylamine can be compared with other similar compounds, such as:
- 4-[(4-Bromo-1-naphthyl)oxy]-3-(trifluoromethyl)-phenylamine
- 4-[(4-Iodo-1-naphthyl)oxy]-3-(trifluoromethyl)-phenylamine
- 4-[(4-Methyl-1-naphthyl)oxy]-3-(trifluoromethyl)-phenylamine
These compounds share a similar core structure but differ in the substituents on the naphthyl group. The presence of different halogens or alkyl groups can significantly affect their chemical properties and reactivity.
Properties
IUPAC Name |
4-(4-chloronaphthalen-1-yl)oxy-3-(trifluoromethyl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClF3NO/c18-14-6-8-15(12-4-2-1-3-11(12)14)23-16-7-5-10(22)9-13(16)17(19,20)21/h1-9H,22H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEKPZDNQHIPSRK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2Cl)OC3=C(C=C(C=C3)N)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClF3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80531685 |
Source


|
| Record name | 4-[(4-Chloronaphthalen-1-yl)oxy]-3-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80531685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83054-44-8 |
Source


|
| Record name | 4-[(4-Chloronaphthalen-1-yl)oxy]-3-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80531685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![3H,5H-Pyrrolo[1,2-c]oxazol-5-one, tetrahydro-3,3-dimethyl-, (R)-](/img/structure/B1314313.png)




